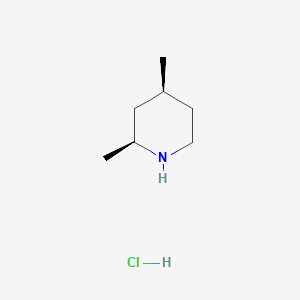
(2S,4S)-2,4-Dimethylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2,4-Dimethylpiperidine hydrochloride: is a chemical compound with the molecular formula C7H16ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Dimethylpiperidine hydrochloride typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium catalysts for hydrogenation reactions . The reaction conditions often involve high pressure and temperature to ensure complete hydrogenation and formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization and hydrogenation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2S,4S)-2,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Piperidones.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines.
Aplicaciones Científicas De Investigación
(2S,4S)-2,4-Dimethylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S,4S)-2,4-Dimethylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,6-Dimethylpiperidine: Another piperidine derivative with similar chemical properties.
4,4-Dimethylpiperidine: A structural isomer with different substitution patterns.
2-Methylpiperidine: A simpler derivative with one methyl group
Uniqueness: (2S,4S)-2,4-Dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis configuration also contributes to its unique reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C7H16ClN |
|---|---|
Peso molecular |
149.66 g/mol |
Nombre IUPAC |
(2S,4S)-2,4-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
ZNWYEICTMCDWMH-LEUCUCNGSA-N |
SMILES isomérico |
C[C@H]1CCN[C@H](C1)C.Cl |
SMILES canónico |
CC1CCNC(C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















